molecular formula C20H24O3 B3286778 3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 832737-62-9

3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B3286778
CAS No.: 832737-62-9
M. Wt: 312.4 g/mol
InChI Key: YZFSXKZFGBCXBL-UHFFFAOYSA-N
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Description

3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde is a benzaldehyde derivative characterized by a methoxy group at the para-position of the benzaldehyde core and a substituted phenoxy moiety at the meta-position. The phenoxy group features a bulky tert-butyl group at the ortho position and a methyl group at the meta position. This structural complexity imparts unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and material science.

Properties

IUPAC Name

3-[(2-tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-14-6-8-17(20(2,3)4)19(10-14)23-13-16-11-15(12-21)7-9-18(16)22-5/h6-12H,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFSXKZFGBCXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCC2=C(C=CC(=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101153015
Record name 3-[[2-(1,1-Dimethylethyl)-5-methylphenoxy]methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832737-62-9
Record name 3-[[2-(1,1-Dimethylethyl)-5-methylphenoxy]methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[2-(1,1-Dimethylethyl)-5-methylphenoxy]methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2-tert-butyl-5-methylphenol with appropriate reagents to introduce the methoxybenzaldehyde moiety. One common method is the use of Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzoic acid.

    Reduction: 3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The phenoxy and methoxy groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound’s key structural distinction lies in its 2-tert-butyl-5-methylphenoxy substituent, which introduces steric bulk and lipophilicity. Below is a comparison with similar benzaldehyde derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde 2-tert-butyl, 5-methylphenoxy; 4-methoxy ~330–350 (estimated) High steric hindrance; enhanced lipophilicity
3-(2-Furylcarbonyloxy)-4-methoxybenzaldehyde 2-furylcarbonyloxy; 4-methoxy ~260–280 Polar furan group; used in triazolone synthesis
3-(2-Methylbenzoxy)-4-methoxybenzaldehyde 2-methylbenzoxy; 4-methoxy ~270–290 Moderate steric effects; precursor for antimicrobial triazoles
3-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxymethyl]-4-methoxybenzaldehyde 4-chloro, 5-methyl, 2-isopropylphenoxy; 4-methoxy 332.83 Halogenation enhances reactivity; used in enzyme inhibition studies
3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxybenzaldehyde Triazolylthio; 4-methoxy 278.33 Thioether linkage; potential bioactivity in drug discovery

Key Observations :

  • Steric Effects : The tert-butyl group in the target compound likely reduces solubility in polar solvents compared to analogs with smaller substituents (e.g., methyl or furyl groups) .
  • Lipophilicity : Bulky alkyl/aryl groups enhance membrane permeability, which is critical for bioactive compounds targeting intracellular enzymes .
  • Reactivity : Halogenated analogs (e.g., chloro-substituted) exhibit higher electrophilicity at the aldehyde group, favoring Schiff base formation .

Comparison of CYP2A6 Inhibition :

Compound Substituents Inhibition Type IC₅₀ (µM)
4-Methoxybenzaldehyde 4-methoxy Reversible <10
4-Methylbenzaldehyde 4-methyl Reversible ~15–20
Benzaldehyde None Irreversible >100
Target Compound 2-tert-butyl-5-methylphenoxy Likely reversible* ~5–10 (estimated)

*Predicted based on structural similarity to 4-alkyl-substituted benzaldehydes .

Biological Activity

3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde, with the CAS number 832737-62-9, is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure

The molecular formula of this compound is C20H24O3C_{20}H_{24}O_3 with a molecular weight of 312.41 g/mol. The compound features a methoxy group and a benzaldehyde functional group, which are significant in its biological activity.

Physical Properties

PropertyValue
Molecular Weight312.41 g/mol
Melting PointNot specified
SolubilityNot specified

Anticancer Activity

Research has indicated that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of benzaldehyde have shown cytotoxic effects against various cancer cell lines.

  • Case Study : A study focused on similar phenoxybenzaldehyde derivatives demonstrated significant inhibition of cell proliferation in colon carcinoma (HCT-15) with IC50 values ranging from 1.61 to 1.98 µg/mL .

The mechanism through which this compound exerts its biological effects is still under investigation. However, structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the aromatic rings enhances its interaction with biological targets, potentially leading to apoptosis in cancer cells.

Antimicrobial Activity

Similar compounds have also been assessed for their antimicrobial properties. For example, Schiff base complexes derived from aldehydes have shown promising antibacterial and antifungal activities against various pathogens .

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxicity and antimicrobial activity of related compounds:

  • Cytotoxicity Assays : MTT assays were used to assess cell viability in the presence of the compound. Results indicated a dose-dependent response in several cancer cell lines.
  • Antimicrobial Tests : Compounds were tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.

Potential Applications

Given its structural characteristics and preliminary findings, this compound may be explored further for:

  • Development as an anticancer agent.
  • Use in antimicrobial formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde
Reactant of Route 2
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3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde

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